

extraction methods for 5-cis-lycopene from plasma

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Compound Focus: 5-cis-Lycopene

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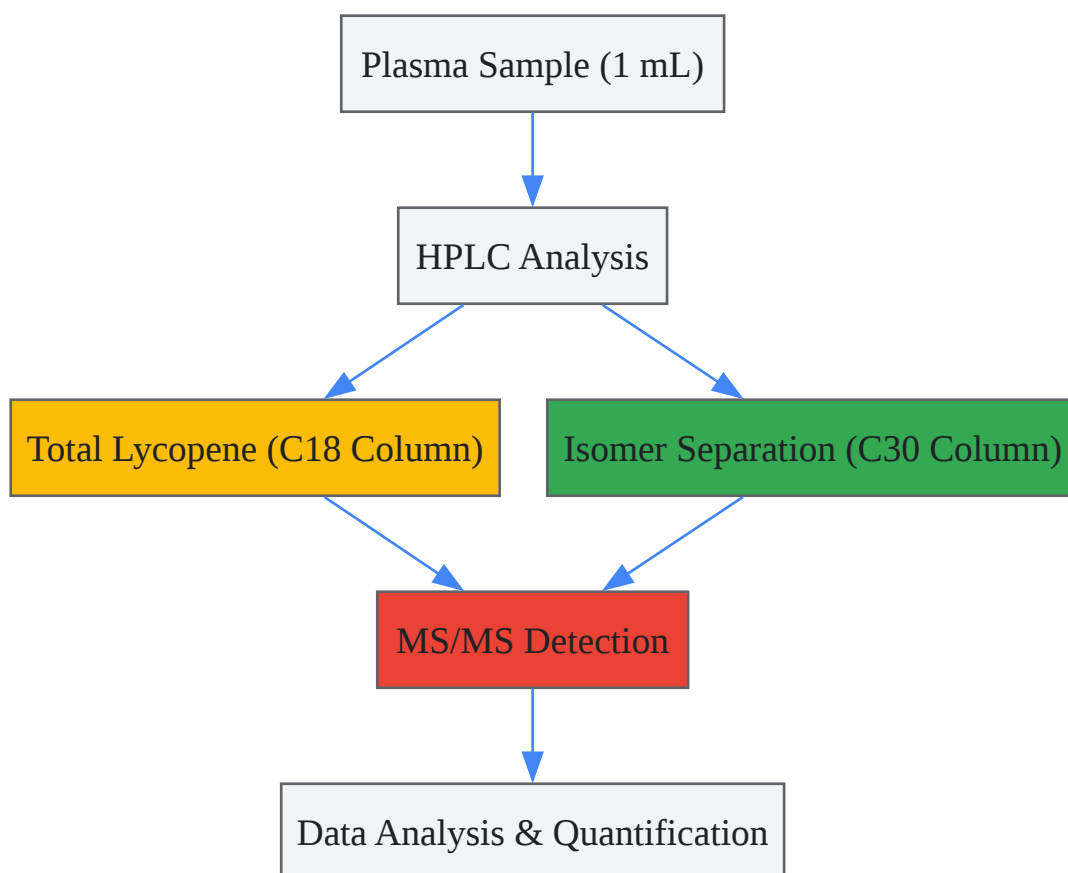
Analytical Method for Lycopene Isomers in Plasma

The primary goal is to accurately quantify the levels of total lycopene, all-*trans*-lycopene, and its various *cis*-isomers (including 5-*cis*) in human plasma. This is crucial because **cis-isomers, including 5-cis, are more bioavailable** than the all-*trans* form commonly found in food, meaning they are more readily absorbed into the blood and tissues [1] [2].

The developed method uses **High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)**. The mass spectrometry detection operates in Negative Ion Atmospheric Pressure Chemical Ionization (APCI) mode with Multiple Reaction Monitoring (MRM), tracking the specific fragment ion of m/z 467 from the parent ion m/z 536. This ensures selective detection of lycopene without interference from other similar compounds like alpha- or beta-carotene [3].

Detailed Protocol for Extraction and Analysis

The following workflow outlines the complete process from sample preparation to data analysis:



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Sample Preparation and Handling

Proper handling is critical as lycopene is susceptible to degradation and isomerization.

- **Sample Collection:** Collect plasma and store frozen (-70°C or lower) until analysis to preserve stability [3] [4].
- **Avoid Saponification:** Do not use saponification in sample preparation, as it causes significant lycopene degradation and isomerization, reducing recovery [3].
- **Internal Standard:** Use a suitable internal standard for quantitative accuracy. The specific compound may vary but should be added at the beginning of extraction [3].
- **Extraction:** Extract lycopene from plasma using organic solvents. One protocol suggests analyzing 1 mL of plasma directly by HPLC after preparation [4].

Chromatographic Separation

Separation is a two-step process to measure both total and individual isomer content.

- **For Total Lycopene:** Use a C18 HPLC column with an isocratic mobile phase of **acetonitrile/methyl tert-butyl ether (95:5)**. This causes all lycopene isomers to co-elute as a single peak for a total concentration measurement [3].
- **For Isomer Separation (including 5-cis):** Use a **C30 carotenoid column** with a gradient solvent system from **methanol to methyl tert-butyl ether** [3]. This method can resolve all-*trans*-lycopene from at least nine of its *cis*-isomers [5]. A mobile phase of **n-butanol-acetonitrile-methylene chloride (30:70:10, v/v/v)** has also been shown to be effective for this separation within 35 minutes [5].

Detection and Quantification

- **Detection:** Use a UV-Vis detector for HPLC-only methods, typically at 476 nm [5]. For the more specific LC-MS/MS method, use MRM on the mass spectrometer as described above [3].
- **Autosampler Stability:** Be aware that lycopene continues to isomerize in the autosampler. The half-life of all-*trans*-lycopene in the mobile phase at 4°C is approximately 16 hours. Analyze samples promptly [3].

Method Validation and Performance Data

The table below summarizes the key performance characteristics of the LC-MS/MS assay as reported in the literature.

Validation Parameter	Performance Characteristics
Analytical Technique	HPLC-tandem mass spectrometry (LC-MS/MS) [3]
Detection Mode	Negative ion APCI with MRM [3]
Key Fragment Ion	m/z 467 (from parent ion m/z 536) [3]
Assay Range	5 - 500 pmol on-column [3]
Inter-assay Precision	Standard deviation < 10% over the assay range [3]
Limit of Detection (LOD)	11.2 fmol on-column [3]

Validation Parameter	Performance Characteristics
Limit of Quantitation (LOQ)	22.8 fmol on-column [3]

Critical Considerations for the Protocol

- **Column Choice:** The **C30 column is essential** for resolving the geometric isomers of lycopene. While a C18 column can be used for total lycopene content, it lacks the selectivity to separate *cis*-isomers like 5-*cis* from the all-*trans* form [3] [5].
- **Stability is Key:** The instability of lycopene isomers during sample storage, preparation, and even in the autosampler is a major challenge. Protocols must be designed to minimize exposure to light, heat, and pro-oxidants to ensure accurate results [3].

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